molecular formula C18H17N3O2 B2623865 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 2034896-56-3

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No.: B2623865
CAS No.: 2034896-56-3
M. Wt: 307.353
InChI Key: UICVQCXBKSEVQH-VOTSOKGWSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 2034896-56-3) is a synthetic compound with a molecular formula of C18H17N3O2 and a molecular weight of 307.35 g/mol . It belongs to a class of pyrazole derivatives, which are five-membered heterocyclic rings known for a wide spectrum of biological activities, making them prominent scaffolds in medicinal chemistry research . The specific structure of this compound, featuring a furan-substituted pyrazole core linked to a cinnamamide moiety via an ethyl spacer, suggests potential for diverse reactivity and binding interactions . Researchers are particularly interested in such hybrid structures for their potential as enzyme inhibitors. For instance, structurally related compounds featuring pyrazole and cinnamamide fragments have been investigated as covalent inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro, which is a key target for antiviral drug discovery . The (2E)-configuration of the propenamide group provides structural rigidity, while the heterocyclic system can engage in hydrogen bonding and π-π stacking interactions, which are crucial for biomolecular recognition . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(7-6-15-4-2-1-3-5-15)19-9-10-21-13-17(12-20-21)16-8-11-23-14-16/h1-8,11-14H,9-10H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICVQCXBKSEVQH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural or furfuryl alcohol.

    Formation of the cinnamamide moiety: This involves the reaction of cinnamic acid or its derivatives with an amine to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond under mild conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The cinnamamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Brominated or nitrated derivatives of the cinnamamide moiety.

Scientific Research Applications

Chemistry: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The furan and pyrazole rings can participate in π-π stacking interactions with aromatic residues in proteins, while the cinnamamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups Notable Spectral Data (IR/NMR/MS)
Target Compound C₁₉H₁₈N₃O₂ 320.37 Not Reported Not Reported Furan-3-yl, cinnamamide Likely IR: ~1640 cm⁻¹ (C=O stretch)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 133–135 68 Chloro, cyano, methyl $^1$H-NMR: δ 8.12 (s, pyrazole-H), 2.66 (s, CH₃)
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) C₂₃H₂₄N₈O₂ 444.50 165–167 30 Triazole, pyrimidine, cyclopropyl HR-MS: m/z 445.2 (M+H)⁺
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₂F₂N₅O₄ 589.1 175–178 28 Fluorophenyl, chromen, sulfonamide MS: m/z 589.1 (M+H)⁺

Key Observations :

Substituent Effects on Physical Properties: Chloro and cyano groups (e.g., 3a, 3d in ) increase melting points (133–183°C) due to enhanced dipole interactions and molecular rigidity . The target compound’s furan group, being less polar, may lower its melting point relative to halogenated analogs. Fluorinated derivatives (e.g., ) exhibit higher molecular weights and melting points (~175°C), attributed to strong C–F dipole interactions and aromatic stacking .

Synthetic Yields :

  • Pyrazole-amide derivatives synthesized via EDCI/HOBt coupling () achieve moderate-to-high yields (60–71%), while triazole-pyrimidine hybrids () show lower yields (30%), likely due to steric hindrance from the cyclopropyl group .

Spectral Signatures :

  • The cinnamamide moiety in the target compound would display characteristic $^1$H-NMR signals for the α,β-unsaturated system (δ ~6.3–7.8 ppm) and an amide proton (δ ~8–10 ppm), comparable to the acetamide proton in 2e (δ 12.88 ppm, DMSO-d₆) .
  • IR spectra of amide-containing analogs (e.g., 3a , 2e ) show C=O stretches near 1636–1640 cm⁻¹, consistent with the target’s expected profile .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a furan ring and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C20H19N5O2, with a molecular weight of 361.405 g/mol. The compound's structure is characterized by:

  • Furan ring : Enhances interaction with biological targets.
  • Pyrazole moiety : Known for diverse biological activities.
  • Cinnamamide backbone : Associated with various pharmacological effects.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that cinnamic acid derivatives can possess antibacterial and antifungal properties. For instance, derivatives have been evaluated for their inhibitory effects against Mycobacterium marinum and other pathogens, demonstrating significant antimicrobial efficacy .
  • Anti-inflammatory Effects : Cinnamic acid derivatives are noted for their anti-inflammatory properties, which may be relevant in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Research has highlighted that related compounds can inhibit cancer cell proliferation and migration, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .

The biological activity of this compound is likely mediated through various mechanisms:

  • Enzyme Inhibition : Compounds containing pyrazole and furan rings may inhibit specific enzymes involved in disease processes, such as cyclooxygenases or lipoxygenases, leading to reduced inflammation and tumor growth.
  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, modulating their functions and contributing to therapeutic effects.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. These studies report:

StudyCompoundActivityIC50/Effect
Korosec et al.Cinnamic acid derivativesAntifungalIC50 = 64 µM against M. marinum
Lima et al.Various cinnamic derivativesAntimetastatic86% cell migration suppression at 100 µmol/L
PMC7460980N-benzyl cinnamamideAntimicrobialGreater efficacy than α-resorcylic acid

Case Studies

Several case studies highlight the efficacy of cinnamic acid derivatives:

  • Antimicrobial Efficacy : A study demonstrated that N-benzyl cinnamamide significantly reduced biofilm formation in Vibrio harveyi, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : Research on related compounds showed promising cytotoxic effects against various cancer cell lines, indicating the potential for therapeutic applications in oncology .
  • Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties, which may be beneficial in conditions like Alzheimer's disease .

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